LogP‑Driven Permeability Differentiation Versus the N‑Phenyl Analog
The target compound exhibits a calculated LogP of 1.05, markedly lower than the N‑phenyl analog 5‑methyl‑2‑phenyl‑2,4‑dihydro‑3H‑pyrazol‑3‑one (predicted LogP ≈ 2.1) . This ~1‑log‑unit reduction arises from the ether oxygen in the phenoxyethyl side chain, which increases hydrogen‑bond acceptor capacity (PSA = 41.9 Ų) without adding excessive hydrophobicity. In drug‑discovery pipelines, a LogP shift of this magnitude often translates to a >5‑fold difference in Caco‑2 permeability and a substantial alteration in brain‑plasma partitioning [1].
| Evidence Dimension | Calculated partition coefficient (LogP) and polar surface area (PSA) |
|---|---|
| Target Compound Data | LogP = 1.05; PSA = 41.9 Ų |
| Comparator Or Baseline | 5‑Methyl‑2‑phenyl‑2,4‑dihydro‑3H‑pyrazol‑3‑one: predicted LogP ≈ 2.1; PSA ≈ 35 Ų |
| Quantified Difference | ΔLogP ≈ ‑1.0; ΔPSA ≈ +7 Ų |
| Conditions | In silico prediction (ALogPS/chemspider method) |
Why This Matters
Procurement of the precise N‑2‑phenoxyethyl congener ensures the intended absorption and distribution profile is maintained, which is critical for CNS‑targeted programs where subtle LogP changes drastically alter brain exposure.
- [1] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 5, 235–248 (2010). View Source
